(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone JWH 210 is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends. JWH 210 7-ethylnaphthyl isomer is a positional isomer of JWH 210, having the ethyl side chain at the 7 position rather than at the 4 position of the naphthyl group. The biological activities of this isomer have not been determined. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 824960-64-7
VCID: VC0163945
InChI: InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24(21-11-6-7-13-25(21)27)26(28)22-12-9-10-20-15-14-19(4-2)17-23(20)22/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC
Molecular Formula: C26H27NO
Molecular Weight: 369.5 g/mol

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

CAS No.: 824960-64-7

Cat. No.: VC0163945

Molecular Formula: C26H27NO

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone - 824960-64-7

Specification

CAS No. 824960-64-7
Molecular Formula C26H27NO
Molecular Weight 369.5 g/mol
IUPAC Name (7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Standard InChI InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24(21-11-6-7-13-25(21)27)26(28)22-12-9-10-20-15-14-19(4-2)17-23(20)22/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3
Standard InChI Key NLUGKAUYCBHVKU-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone features three key structural components:

  • A naphthalene ring with an ethyl substituent at position 7

  • An indole ring with a pentyl chain attached to the nitrogen atom

  • A methanone (ketone) bridge connecting carbon 3 of the indole to carbon 1 of the naphthalene

This arrangement creates a molecule with distinctive spatial orientation that would influence its interaction with biological receptors and metabolic enzymes.

Physicochemical Properties

Based on structural analysis and comparison with similar naphthoylindole compounds, the following properties can be estimated:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC26H27NODerived from chemical structure
Molecular Weight~369.5 g/molCalculated from atomic weights
Physical StateCrystalline solidTypical for similar compounds
Melting Point85-95°C (estimated)Based on similar naphthoylindoles
Boiling Point~550-560°C (estimated)Extrapolated from related compounds
SolubilityPoorly soluble in water; soluble in DMSO, DMF, ethanolBased on lipophilic character
Log P6.5-7.0 (estimated)Calculated based on structure

These properties would make the compound highly lipophilic, potentially enabling it to cross the blood-brain barrier and accumulate in fatty tissues.

Synthesis Methods and Chemical Reactions

Chemical Reactivity

Based on its structure, (7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone would be expected to undergo reactions typical of ketones and aromatic systems:

  • Reduction of the ketone group using hydride reagents

  • Oxidation of the ethyl side chain

  • Electrophilic substitution reactions at available positions on the aromatic rings

  • Metabolic hydroxylation, particularly at the terminal carbon of the pentyl chain

Biological Activity and Receptor Interactions

Cannabinoid Receptor Binding

The biological activity of (7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone would be expected to involve interaction with cannabinoid receptors, particularly CB1 and CB2. The 4-ethyl positional isomer shows high binding affinity for both receptors, with Ki values reported as 0.46 nanomolar at CB1 and 0.69 nanomolar at CB2.

The position of the ethyl group at carbon 7 rather than carbon 4 would likely modify these binding affinities due to altered spatial orientation within the receptor binding pocket. This positional change could affect:

  • The binding geometry at cannabinoid receptors

  • The relative selectivity between CB1 and CB2 receptors

  • The efficacy of receptor activation (full versus partial agonism)

  • The kinetics of receptor association and dissociation

Structure-Activity Relationships

Studies on naphthoylindole cannabinoids indicate that substitutions on the naphthalene ring can significantly impact receptor binding and activation. The position of substituents affects the three-dimensional conformation of the molecule and its fit within the binding pocket of cannabinoid receptors.

In general, alkyl substitutions on the naphthalene ring tend to enhance CB1 affinity, though the specific position of substitution can modulate this effect. The shift from position 4 to position 7 would alter the electronic distribution and steric environment of the molecule, potentially affecting its receptor interaction profile.

Metabolism and Pharmacokinetics

Metabolic Pathways

Based on studies of related naphthoylindole compounds, (7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone would likely undergo several metabolic transformations:

  • Hydroxylation of the pentyl side chain, particularly at the terminal and subterminal carbons

  • Oxidation of the ethyl group to produce alcohol and carboxylic acid metabolites

  • Conjugation reactions (glucuronidation, sulfation) of hydroxylated metabolites

  • Potential N-dealkylation of the pentyl chain from the indole nitrogen

The 5-hydroxypentyl metabolite would be a probable major metabolite, similar to what is observed with the 4-ethyl isomer.

Detection in Biological Samples

Analytical detection of (7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone and its metabolites would likely employ:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

  • Gas chromatography-mass spectrometry (GC-MS)

  • Immunoassay screening with confirmation by mass spectrometry

These methods would need to be specifically validated for this compound and its metabolites, with attention to its chromatographic behavior relative to positional isomers.

Comparative Analysis with Related Compounds

Structural Comparison

CompoundEthyl PositionMolecular WeightCB1 Affinity (Ki)CB2 Affinity (Ki)
(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone7~369.5 g/molNot determinedNot determined
4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone4369.5 g/mol0.46 nM0.69 nM
Unsubstituted Naphthalen-1-yl-(1-pentylindol-3-yl)methanoneNone341.4 g/mol9.0 nM (estimated)2.6 nM (estimated)

Pharmacological Comparison

Based on structure-activity relationships established for synthetic cannabinoids, several predictions can be made about how (7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone might compare pharmacologically to its 4-ethyl isomer:

  • The CB1/CB2 selectivity ratio may differ, potentially altering the balance between central nervous system and peripheral effects

  • The metabolic stability might vary due to different accessibility of the ethyl group to metabolizing enzymes

  • The duration of action could be affected by differences in receptor binding kinetics and metabolic clearance

  • The distribution of the compound in tissues might be influenced by subtle changes in lipophilicity

Analytical Identification and Characterization

Spectroscopic Properties

For definitive identification and characterization, (7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone would exhibit distinctive spectroscopic properties:

  • NMR Spectroscopy: The 1H-NMR spectrum would show characteristic signals for the ethyl group at position 7, with patterns distinctly different from those of the 4-ethyl isomer. The aromatic protons would display coupling patterns reflecting the 7-substitution pattern.

  • Mass Spectrometry: The compound would exhibit a molecular ion at m/z 369, with fragmentation patterns including cleavage of the pentyl chain and fragmentation of the methanone bridge.

  • Infrared Spectroscopy: A strong carbonyl absorption band would be present at approximately 1650-1660 cm-1, typical of diaryl ketones.

Chromatographic Behavior

The 7-ethyl positional isomer would likely be distinguishable from the 4-ethyl isomer through carefully optimized chromatographic methods:

  • In reversed-phase HPLC, the retention time would likely differ slightly from the 4-ethyl isomer

  • Gas chromatography retention indices would provide another means of differentiation

  • Thin-layer chromatography with appropriate solvent systems could allow visualization of the structural differences

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator